Superior Potency in Pancreatic Cancer Cell Lines: AUM-302 IC50 Values vs. TP-3654, BEZ-235, GDC-0941, and Gemcitabine
In a head-to-head comparison across five human PDAC cell lines, AUM-302 demonstrated consistently lower IC50 values than the PIM inhibitor TP-3654, the dual PI3K/mTOR inhibitors BEZ-235 and GDC-0941, and the standard-of-care chemotherapeutic gemcitabine [1]. Specifically, AUM-302 exhibited an IC50 of 41.12 nM in BxPC-3 cells, compared to 49.96 nM for BEZ-235, 418.8 nM for GDC-0941, 1418 nM for TP-3654, and 1375 nM for gemcitabine [1]. This pattern of superior potency was observed in four of five cell lines tested (BxPC-3, Capan-2, PANC-1, Hs766T), with AUM-302 achieving IC50 values in the low nanomolar range while TP-3654 required micromolar concentrations [1].
| Evidence Dimension | Cell viability IC50 (nM) |
|---|---|
| Target Compound Data | AUM-302: BxPC-3: 41.12 ± 1.07 nM; Capan-2: 376 ± 1.25 nM; PANC-1: 65.6 ± 1.17 nM; Hs766T: 182.2 ± 1.16 nM [1]. |
| Comparator Or Baseline | TP-3654: BxPC-3: 1418 ± 1.38 nM; Capan-2: Unstable; PANC-1: 333.4 ± 1.38 nM; Hs766T: 2494 ± 1.71 nM. BEZ-235: BxPC-3: 49.96 ± 1.29 nM; Capan-2: 1517 ± 12.42 nM; PANC-1: 214.6 ± 1.32 nM; Hs766T: 1653 ± 3.38 nM. GDC-0941: BxPC-3: 418.8 ± 1.18 nM; Capan-2: 576 ± 1.44 nM; PANC-1: 2308 ± 1.60 nM; Hs766T: 2021 ± 1.52 nM. Gemcitabine: BxPC-3: 1375 ± 1.59 nM; Capan-2: 11080 ± 1.99 nM; PANC-1: 341.1 ± 1.38 nM; Hs766T: >10^12 nM [1]. |
| Quantified Difference | AUM-302 IC50 was 34.6-fold lower than TP-3654 in BxPC-3 cells, 5.1-fold lower than TP-3654 in PANC-1 cells, and 13.7-fold lower than TP-3654 in Hs766T cells [1]. |
| Conditions | 72-hour Cell Titer-Glo viability assay in 2D monolayer culture [1]. |
Why This Matters
For procurement decisions, the low nanomolar potency of AUM-302 across multiple PDAC cell lines reduces the amount of compound required for in vitro studies and provides a wider therapeutic window for in vivo dosing compared to less potent alternatives.
- [1] Ingle K, LaComb JF, Graves LM, Baines AT, Bialkowska AB. AUM302, a novel triple kinase PIM/PI3K/mTOR inhibitor, is a potent in vitro pancreatic cancer growth inhibitor. PLoS One. 2023;18(11):e0294065. doi:10.1371/journal.pone.0294065. Table 1. View Source
